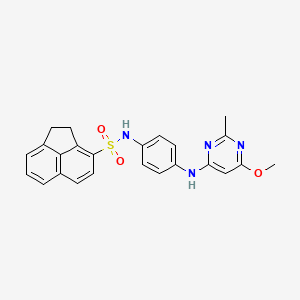

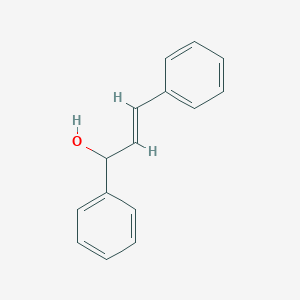

![molecular formula C11H13N5O2 B2555032 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide CAS No. 886498-88-0](/img/structure/B2555032.png)

2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones have been synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been studied. For instance, upon heating in organic solvents, these carbenes undergo a tandem induced reaction thereby forming 5-amidino-1,2,4-triazoles .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Compounds derived from 1,2,4-triazoles, including those related to 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Notably, derivatives have shown significant anti-inflammatory activity, which is crucial for the treatment of chronic inflammatory diseases. For instance, Hunashal et al. (2014) synthesized a series of 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, exhibiting promising anti-inflammatory and analgesic effects in vivo (Hunashal, Ronad, Maddi, Satyanarayana, & Kamadod, 2014).

Antimicrobial Applications

Research has also highlighted the antimicrobial potential of 1,2,4-triazole derivatives. The modification of these compounds has led to the development of new antimicrobial agents effective against various bacteria and fungi. For example, the synthesis of 3-(substituted phenoxymethyl)-6-phenyl/substituted phenoxymethyl-1,2,4-triazolo[3,4-b][1,3,4] thiadiazole derivatives by Hunashal and Satyanarayana (2012) demonstrated equipotent antibacterial and antifungal activities, suggesting their potential use in combating infectious diseases (Hunashal & Satyanarayana, 2012).

Anticancer Applications

The anticancer properties of 1,2,4-triazole derivatives have been explored, with some compounds showing activity against various cancer cell lines. Holla et al. (2002) reported on the synthesis and evaluation of new bis-aminomercaptotriazoles and bis-triazolothiadiazoles as possible anticancer agents, demonstrating their efficacy against a panel of 60 cancer cell lines derived from different cancer types, which highlights the potential of these compounds in cancer therapy (Holla, Poojary, Rao, & Shivananda, 2002).

Mechanism of Action

Target of Action

Triazole derivatives have been reported to interact with a variety of enzymes and receptors . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Mode of Action

It’s known that triazole compounds can interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the function of the target, potentially leading to therapeutic effects .

Biochemical Pathways

Triazole derivatives have been reported to show versatile biological activities . They can influence various biochemical pathways, leading to downstream effects that can be beneficial for therapeutic applications .

Pharmacokinetics

The formation of hydrogen bonds by triazole compounds can improve their pharmacokinetics . This can potentially enhance the bioavailability of 2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acidhydrazide, making it more effective as a therapeutic agent .

Result of Action

Triazole derivatives have been reported to have cytotoxic activities against various cancer cell lines . This suggests that this compound could potentially have similar effects.

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of triazole compounds

properties

IUPAC Name |

2-[4-(1,2,4-triazol-1-yl)phenoxy]propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-8(11(17)15-12)18-10-4-2-9(3-5-10)16-7-13-6-14-16/h2-8H,12H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIAEFQBDQJQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=C(C=C1)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2554961.png)

![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)

![5-methyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2554966.png)

![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)

![1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one](/img/structure/B2554971.png)